molecular formula C13H7FN2 B12583094 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile CAS No. 648418-50-2

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile

Cat. No.: B12583094
CAS No.: 648418-50-2
M. Wt: 210.21 g/mol
InChI Key: ZRLZADXMABWQLG-UHFFFAOYSA-N
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Description

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable target for drug development and other scientific research.

Preparation Methods

The synthesis of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves several steps, typically starting with the construction of the pyrrolo[2,1-a]isoquinoline core. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process. This reaction uses visible light irradiation and tolerates various functional groups, including ester, nitrile, ketone, and alkene, achieving yields of up to 94% . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce nitriles to amines.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or silver nitrate.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.

Scientific Research Applications

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as trifluoromethyl-pyrrolo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The presence of the fluorine atom in this compound provides unique advantages in terms of stability and bioavailability, distinguishing it from other derivatives.

Conclusion

This compound is a versatile and valuable compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a promising candidate for further study and application.

Properties

CAS No.

648418-50-2

Molecular Formula

C13H7FN2

Molecular Weight

210.21 g/mol

IUPAC Name

2-fluoropyrrolo[2,1-a]isoquinoline-3-carbonitrile

InChI

InChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H

InChI Key

ZRLZADXMABWQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F

Origin of Product

United States

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